molecular formula C21H18N2OS B2761210 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-11-2

3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2761210
CAS No.: 1207004-11-2
M. Wt: 346.45
InChI Key: ZKJGUNQCMBZJQA-UHFFFAOYSA-N
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Description

The compound 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a fused thiophene-pyrimidinone core with two aromatic substituents: a 2-methylbenzyl group at position 3 and a 2-methylphenyl group at position 6.

Properties

IUPAC Name

7-(2-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-7-3-5-9-16(14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-10-6-4-8-15(17)2/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJGUNQCMBZJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with benzyl bromide derivatives under basic conditions to form the thieno[3,2-d]pyrimidine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidinone derivatives.

    Substitution: Formation of substituted thienopyrimidinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The position and nature of substituents on the thieno[3,2-d]pyrimidin-4(3H)-one core critically determine properties such as solubility, lipophilicity, and melting points. Below is a comparative analysis of key analogs:

Table 1: Substituent and Physical Property Comparison
Compound Name Substituent (Position 3) Substituent (Position 7) Melting Point (°C) Key Features Reference
Target Compound 2-Methylbenzyl 2-Methylphenyl Not reported High lipophilicity -
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one (1b) 3-Hydroxybenzyl 3-Hydroxyphenyl 270–272 Hydrogen bonding capability
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) Methyl 3-Methoxyphenyl 148–150 Moderate polarity, antitumor activity
7-(4-Bromophenyl)-3-(3-methylbenzyl)-thieno[3,2-d]pyrimidin-4(3H)-one 3-Methylbenzyl 4-Bromophenyl Not reported Enhanced steric bulk
7-Phenyl-3-(3-(trifluoromethyl)benzyl)-thieno[3,2-d]pyrimidin-4(3H)-one 3-(Trifluoromethyl)benzyl Phenyl Not reported Electron-withdrawing substituent

Key Observations:

  • Melting Points : Polar groups like hydroxy (1b) increase melting points due to hydrogen bonding, whereas alkyl groups (e.g., 3a) lower them. The target compound’s melting point is unreported but expected to be lower than 1b.
  • Steric Effects : Substituents at position 3 (e.g., 3-methylbenzyl in ) introduce steric hindrance, which may affect binding to biological targets.
Anticancer and Antitumor Activity
  • Thieno[3,2-d]pyrimidinones with electron-withdrawing groups (e.g., trifluoromethyl in ) are explored for pharmaceutical applications, possibly due to enhanced metabolic stability.
Enzyme Inhibition
  • In PDE7 inhibitor studies, substitution at position 7 (e.g., cyclopentylamino groups) improved potency, while position 6 substitutions reduced activity . The target compound’s 2-methylphenyl group at position 7 may similarly enhance target engagement.
Melanin Modulation
  • Analogs with azepine fragments in the thieno[2,3-d]pyrimidinone core showed increased melanin synthesis in B16 cells . While the core differs ([3,2-d] vs. [2,3-d]), this highlights substituent-driven bioactivity.

Characterization

  • Spectroscopy : 1H/13C NMR and HRMS (as in ) would confirm structure.
  • Chromatography : LC-MS (ESI) data, similar to , would verify purity.

Biological Activity

The compound 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure with specific substitutions that influence its biological properties. The structural formula can be represented as follows:

C18H18N2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{S}

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Notably, it has been reported to inhibit key enzymes involved in cellular metabolism and proliferation.

  • Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis by targeting the Cytochrome bd oxidase (Cyt-bd) . This inhibition disrupts the energy metabolism pathway of the bacteria, leading to its death .
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound possess potent growth inhibition against various human cancer cell lines. For instance, compounds derived from the thieno[2,3-d]pyrimidine scaffold showed significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

Antimycobacterial Activity

A study evaluating the antimycobacterial properties of thieno[3,2-d]pyrimidine derivatives reported that this compound exhibited notable activity against Mycobacterium tuberculosis strains. The mechanism involves inhibition of Cyt-bd, which is crucial for the bacteria's respiratory chain .

Anticancer Studies

In a comprehensive screening of over 60 human tumor cell lines, several thieno[3,2-d]pyrimidine compounds demonstrated significant cytotoxicity. For example:

  • Compound 20 showed a TGI (Total Growth Inhibition) value of 16.2 µM.
  • Compound 23 exhibited a GI50 (Growth Inhibition at 50%) value of 6.6 µM.

These compounds were found to be more effective than traditional agents like methotrexate in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies

Several case studies have highlighted the efficacy and potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives:

  • Study on Antitubercular Agents : A series of thieno[3,2-d]pyrimidines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The most active compounds were identified as having favorable pharmacokinetic profiles and low cytotoxicity against mammalian cells .
  • Anticancer Activity Assessment : In a study involving multiple cancer cell lines, derivatives showed promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Data Summary

Compound NameBiological ActivityTargetIC50/Other Values
This compoundAntimycobacterialCyt-bdEffective against M. tuberculosis
Derivative Compound 20AntitumorDHFRTGI: 16.2 µM
Derivative Compound 23AntitumorDHFRGI50: 6.6 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Core Formation : Cyclization of precursors (e.g., thiourea derivatives or aminothiophenes) under reflux with solvents like ethanol or dimethylformamide (DMF) to form the thieno[3,2-d]pyrimidine core .
  • Substitution Reactions : Introduce substituents (e.g., 2-methylbenzyl and 2-methylphenyl groups) via nucleophilic substitution or Suzuki-Miyaura coupling. Catalysts like palladium on carbon or ZnCl₂ may enhance efficiency .
  • Optimization : Adjust temperature (80–120°C), reaction time (12–24 hours), and solvent polarity to maximize yield (>70%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments. For example, the methyl groups on benzyl substituents appear as singlets at δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₉N₂OS: 363.12) .
  • X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Test in common solvents (DMSO, ethanol, water) via gravimetric analysis or UV-Vis spectroscopy. Thienopyrimidines typically show higher solubility in DMSO .
  • Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) with HPLC monitoring. Thieno[3,2-d]pyrimidines are generally stable at room temperature but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and compare bioactivity trends. For example, methyl groups may enhance membrane permeability, while electron-withdrawing groups (e.g., CF₃) could alter target binding .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm hypothesized targets (e.g., kinases or enzymes). Cross-validate with orthogonal assays (e.g., enzymatic inhibition and cellular viability) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to protein targets (e.g., dihydrofolate reductase or tyrosine kinases). Focus on key interactions: hydrogen bonds with pyrimidine N atoms or hydrophobic contacts with methylbenzyl groups .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability and conformational changes in the target protein .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro ADME :
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo Studies : Administer to rodent models and measure plasma half-life, tissue distribution, and excretion profiles .

Key Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., over-oxidation) during substitution steps require careful stoichiometric control .
  • Data Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability in biological studies .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo pharmacokinetic studies to ensure ethical rigor .

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